2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide typically involves nucleophilic substitution reactions. One common method involves the reaction of 7-chloroquinoline with thiosemicarbazide under specific conditions . The reaction is usually carried out in an ultrasonic bath at 90°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4th position of the quinoline ring.
Cyclization: It can undergo cyclization reactions with compounds like ethylacetoacetate to form pyrimidinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiosemicarbazide and 7-chloroquinoline, with reactions typically conducted in an ultrasonic bath at elevated temperatures.
Cyclization: Reagents such as ethylacetoacetate are used, with reactions carried out under reflux conditions in ethanol.
Major Products Formed
Scientific Research Applications
2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide involves its interaction with molecular targets in biological systems. The compound’s quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function . This interaction can lead to the disruption of cellular processes, making the compound a candidate for antimalarial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-Chloroquinolin-4-yl)sulphanyl]acetohydrazide
- 2-[(7-Chloro-1-azanaphth-4-yl)thio]acetic acid hydrazide
Uniqueness
2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-1-2-8-9(5-7)14-4-3-10(8)17-6-11(16)15-13/h1-5H,6,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWAIRKDKKYBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370965 | |
Record name | 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-50-2 | |
Record name | 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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